Cyclopentyl 2-ethoxybenzoate Cyclopentyl 2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 5421-16-9
VCID: VC19728148
InChI: InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Cyclopentyl 2-ethoxybenzoate

CAS No.: 5421-16-9

Cat. No.: VC19728148

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl 2-ethoxybenzoate - 5421-16-9

Specification

CAS No. 5421-16-9
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name cyclopentyl 2-ethoxybenzoate
Standard InChI InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Standard InChI Key QROYNPQCAIRPAQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)OC2CCCC2

Introduction

Chemical Structure and Nomenclature

Cyclopentyl 2-ethoxybenzoate (IUPAC name: cyclopentyl 2-ethoxybenzoate) consists of a benzoic acid backbone substituted with an ethoxy group at the ortho position (2-position), esterified with cyclopentanol. The molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol. The ester functional group (-COO-) bridges the aromatic benzoate and the alicyclic cyclopentyl components, conferring unique steric and electronic properties .

Key structural features include:

  • Aromatic ring: The benzoate moiety contributes π-π stacking interactions and aromatic stability.

  • Ethoxy substituent: The -OCH₂CH₃ group at the 2-position introduces steric hindrance and modulates electron density via inductive effects.

  • Cyclopentyl group: The five-membered alicyclic ring enhances lipophilicity and influences conformational flexibility .

Synthesis and Reaction Pathways

Esterification Strategies

The synthesis of cyclopentyl 2-ethoxybenzoate typically follows classical esterification protocols, leveraging acid-catalyzed reactions between 2-ethoxybenzoic acid and cyclopentanol. Alternative pathways include:

a) Fischer-Speier Esterification
A refluxing mixture of 2-ethoxybenzoic acid, cyclopentanol, and a catalytic amount of sulfuric acid (H₂SO₄) yields the ester via nucleophilic acyl substitution. This method, while straightforward, requires careful control of stoichiometry and temperature to avoid side reactions such as dehydration of cyclopentanol .

b) Coupling Reagent-Mediated Synthesis
Modern approaches employ carbodiimides (e.g., DCC, EDC) or uronium salts (HATU, TBTU) to activate the carboxylic acid for reaction with cyclopentanol. These methods, though costlier, offer higher yields and milder conditions, minimizing degradation of sensitive functional groups .

Intermediate Isolation and Purification

Post-synthesis, the crude product is purified via fractional distillation or column chromatography. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C-NMR (Nuclear Magnetic Resonance) are critical for verifying purity and structural integrity . For instance, the methyl analog methyl 3-(3-chloropropoxy)-4-methoxybenzoate was purified to 99.3% HPLC purity using recrystallization from ethyl acetate, a method adaptable to cyclopentyl 2-ethoxybenzoate .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Cyclopentyl 2-ethoxybenzoate is predicted to exhibit:

  • LogP (Octanol-Water Partition Coefficient): ~4.3 (similar to structurally related esters ), indicating high lipophilicity.

  • Melting Point: Estimated between 80–100°C, based on analogs like 2-cyclopentylbenzoic acid (mp: 111–113°C) .

  • Solubility: Limited aqueous solubility (<1 mg/mL at 25°C) but miscible with organic solvents such as ethyl acetate, dichloromethane, and ethanol .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of ester), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 1100 cm⁻¹ (cyclopentyl C-C vibrations) .

  • ¹H-NMR: Distinct signals include δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 4.5–5.0 ppm (multiplet, cyclopentyl -OCH), and δ 7.2–8.1 ppm (aromatic protons) .

Industrial and Pharmaceutical Applications

Fragrance and Flavor Industry

The compound’s lipophilicity and stable aromatic profile make it a candidate for synthetic fragrances, particularly in formulations requiring sustained release profiles .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral variants for pharmaceutical screening.

  • Biodegradability Studies: Assessing environmental persistence to meet green chemistry standards.

  • Structure-Activity Relationships (SAR): Modifying the ethoxy and cyclopentyl groups to optimize bioactivity .

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